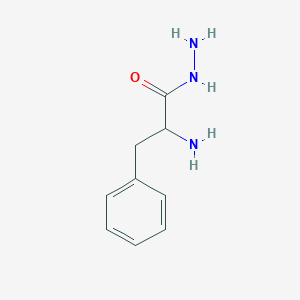

H-Phe-NHNH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound has garnered attention in the scientific community due to its potential biological activity and therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-NHNH2 typically involves the reaction of phenylalanine with hydrazine hydrate. One common method includes the use of trimethylamine in dry dimethylformamide (DMF) at room temperature. The reaction proceeds with the addition of methanol, followed by washing with DMF, water, and methanol .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis techniques, where the peptide is assembled on a resin and subsequently cleaved to obtain the desired product. This method ensures high purity and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

H-Phe-NHNH2 undergoes various chemical reactions, including:

Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, such as the formation of hydrazones with aldehydes and ketones.

Oxidation and Reduction: It can be involved in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Hydrazine Hydrate: Used in the synthesis of this compound.

Trimethylamine: Acts as a base in the reaction.

Dimethylformamide (DMF): Solvent used in the reaction.

Major Products Formed

Hydrazones: Formed through the reaction of this compound with carbonyl compounds.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Peptides and Complex Molecules

H-Phe-NHNH2 is primarily utilized as a building block in peptide synthesis. Its hydrazine functional group allows it to react with carbonyl compounds to form hydrazones, which are crucial intermediates in organic synthesis. This property facilitates the creation of diverse peptide structures and complex molecules, making it valuable in chemical research and development.

Reagent in Chemical Reactions

The compound serves as a reagent in various chemical reactions, including the Akabori reaction, which is used for identifying C-terminus amino acids in polypeptides. The modified Akabori reaction enhances the speed and efficiency of peptide analysis, showcasing this compound's role in advancing analytical chemistry techniques .

Biological Applications

Biological Activity Investigation

Research has indicated that this compound exhibits potential biological activity, prompting investigations into its interactions with biomolecules. Studies have shown that derivatives of phenylalanine can self-assemble into hydrogels, driven by hydrogen bonding and π-π interactions. These hydrogels have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Hydrogel Formation for Drug Delivery

The self-assembly properties of this compound have been explored for creating peptide-based hydrogels that can serve as carriers for drugs like curcumin and doxorubicin. These hydrogels demonstrate controlled release characteristics and can improve the bioavailability of encapsulated drugs, making them suitable for biomedical applications .

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic potential due to its biological effects. Preliminary studies suggest that it may possess anti-cancer properties when used in conjunction with other agents. The ability of this compound to form stable complexes with biomolecules could lead to novel treatment strategies for various diseases.

Biocompatibility Studies

In vitro studies have shown that hydrogels formed from this compound support cell viability and proliferation. For instance, human mesenchymal stem cells cultured in these hydrogels exhibited high viability rates, indicating that such materials could be utilized in regenerative medicine and tissue engineering applications .

Industrial Applications

Production of Specialized Peptides

Industrially, this compound is employed in the production of specialized peptides through solid-phase peptide synthesis techniques. This method allows for high purity and yield of peptides, which are essential for pharmaceutical applications.

Reagent in Chemical Synthesis

The compound is also used as a reagent in various chemical syntheses beyond peptide formation, contributing to the development of new materials and chemicals with specific functionalities.

Case Study 1: Hydrogel Development

A study demonstrated the self-assembly of phenylalanine derivatives into nanostructured hydrogels with varying morphologies based on solvent conditions. These hydrogels were evaluated for their drug delivery capabilities, showing promise in transporting anti-cancer agents effectively .

Case Study 2: Peptide Synthesis Optimization

Research focusing on optimizing peptide synthesis using this compound highlighted its efficiency as a building block compared to traditional methods. The study reported increased yields and reduced reaction times when employing this compound in synthetic pathways .

Mécanisme D'action

The mechanism of action of H-Phe-NHNH2 involves its interaction with carbonyl compounds to form hydrazones. This reaction is facilitated by the nucleophilic nature of the hydrazine group, which attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone intermediate . The molecular targets and pathways involved in its biological activity are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Formyl-L-Phenylalanine-N-Amide: Similar in structure but with a formyl group instead of a hydrazine group.

Fmoc-Phe-NH2: A protected form of phenylalanine used in peptide synthesis.

Uniqueness

H-Phe-NHNH2 is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity compared to other phenylalanine derivatives.

Activité Biologique

H-Phe-NHNH2, also known as phenylalanine hydrazide, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenylalanine moiety linked to a hydrazine group. The presence of the hydrazine group imparts distinct reactivity, allowing the compound to participate in various chemical reactions, particularly nucleophilic additions with carbonyl compounds to form hydrazones. This reactivity is crucial for its biological interactions and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with carbonyl compounds, leading to the formation of hydrazones. The nucleophilic nature of the hydrazine group allows it to attack electrophilic centers in biomolecules, which can alter their function or stability. This interaction is significant in the context of drug design and development, particularly for compounds targeting specific biological pathways.

Antinociceptive Effects

Research indicates that this compound analogs exhibit significant antinociceptive properties. A study highlighted the compound's ability to bind specifically to substance P (SP(1-7)) receptors, which are involved in pain signaling pathways. Modifications to this compound have led to the development of high-affinity ligands that demonstrate reduced neuropathic pain in animal models .

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound derivatives. For instance, certain analogs have shown notable cytotoxic activity against human cancer cell lines such as CaCo-2 (colon cancer). Molecular docking studies suggest that these compounds interact favorably with key enzymes involved in cancer progression, indicating their potential as therapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Derivatives of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies reveal that specific modifications can enhance antimicrobial efficacy, making these derivatives candidates for further development in infectious disease treatment .

Table 1: Summary of Biological Activities of this compound Derivatives

Propriétés

IUPAC Name |

(2S)-2-amino-3-phenylpropanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYBQLHLHAROJR-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.